molecular formula C17H18N2O3S B5870649 N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide

N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B5870649
M. Wt: 330.4 g/mol
InChI Key: AAFJXTWDIAOYFI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group attached to a benzamide core, with a methyl(phenylsulfonyl)amino substituent. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with cyclopropylamine under appropriate conditions.

    Introduction of the Methyl(phenylsulfonyl)amino Group: The methyl(phenylsulfonyl)amino group can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with methyl phenyl sulfone in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cleavage products with the removal of the sulfonyl group.

    Substitution: New compounds with different substituents replacing the sulfonyl group.

Scientific Research Applications

N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-19(23(21,22)16-5-3-2-4-6-16)15-11-7-13(8-12-15)17(20)18-14-9-10-14/h2-8,11-12,14H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFJXTWDIAOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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